molecular formula C13H10O5S B290570 1,3-Benzodioxol-5-yl benzenesulfonate

1,3-Benzodioxol-5-yl benzenesulfonate

Cat. No.: B290570
M. Wt: 278.28 g/mol
InChI Key: WZMSUJWMUVTORW-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical context of benzodioxole chemistry and sulfonate ester synthesis. The foundation for understanding this compound rests upon the historical development of 1,3-benzodioxole derivatives, which have been recognized for their biological activity since the early twentieth century. The methylenedioxy functional group that characterizes benzodioxole structures has been extensively studied due to its presence in naturally occurring compounds with significant biological properties.

The synthesis and characterization of this compound represents a more recent development in the field of synthetic organic chemistry. While specific discovery dates for this exact compound are not extensively documented in the available literature, the synthetic methodology for creating such sulfonate esters has been established through decades of research in organosulfur chemistry. The compound belongs to a class of molecules that emerged from systematic efforts to combine the biological activity associated with benzodioxole structures with the chemical versatility provided by sulfonate functionality.

Research into benzodioxole compounds gained significant momentum due to their diverse applications in pharmaceuticals and agrochemicals. The integration of sulfonate groups into benzodioxole structures represents a strategic approach to enhance solubility, modify biological activity, and improve synthetic accessibility. The development timeline of this specific compound reflects the broader trend in medicinal chemistry toward designing molecules that combine multiple functional groups to achieve desired pharmacological and chemical properties.

Contemporary research continues to expand the understanding of this compound synthesis and applications. The compound has been investigated as part of broader research programs focusing on biologically active molecules, particularly in the development of pharmaceutical agents and agrochemical products. This ongoing research demonstrates the continued relevance of this structural class in modern synthetic chemistry and drug discovery efforts.

Chemical Classification and Structural Significance

This compound is classified as a sulfonate ester, representing a specific category of organosulfur compounds characterized by the presence of the sulfonate functional group bonded to an aromatic system. The compound features the general sulfonate ester structure with the formula pattern R¹SO₂OR², where the R¹ group is a benzene ring and the R² group is the 1,3-benzodioxol-5-yl moiety. This classification places the compound within the broader family of sulfonic esters, which are derivatives of sulfonic acids known for their stability and reactivity in organic synthesis.

The structural significance of this compound lies in its dual aromatic character, combining two distinct aromatic systems connected through the sulfonate linkage. The benzodioxole portion contributes a fused ring system containing a five-membered methylenedioxy ring fused to a benzene ring, creating a distinctive heterocyclic structure. This benzodioxole moiety is classified as a benzene derivative and heterocyclic compound containing the methylenedioxy functional group, which imparts specific electronic and steric properties to the molecule.

The molecular architecture of this compound exhibits characteristics consistent with compounds possessing both electron-donating and electron-withdrawing properties. The benzodioxole system provides electron-rich aromatic character due to the presence of oxygen atoms that can participate in resonance stabilization. Conversely, the benzenesulfonate group introduces electron-withdrawing character through the highly electronegative sulfur-oxygen bonds in the sulfonate functionality.

Table 1: Structural Classification and Properties of this compound

Property Classification/Value
Chemical Class Sulfonate Ester
Functional Groups Benzodioxole, Benzenesulfonate
Ring Systems Fused heterocyclic (benzodioxole), Aromatic (benzene)
Heteroatoms Oxygen, Sulfur
Molecular Connectivity Ester linkage through sulfonate group
Electronic Character Mixed electron-donating/electron-withdrawing

The compound's structural significance extends to its potential for diverse chemical transformations. Sulfonate esters are recognized as excellent leaving groups in nucleophilic substitution reactions, particularly when the sulfonate group contains electron-withdrawing substituents. This reactivity profile makes this compound valuable as a synthetic intermediate in organic chemistry applications.

Table 2: Chemical Reactivity Profile Based on Structural Features

Structural Component Reactivity Contribution
Benzodioxole Ring Electron donation, aromatic substitution sites
Sulfonate Group Excellent leaving group capability
Aromatic Systems Electrophilic aromatic substitution susceptibility
Heterocyclic Oxygen Coordination sites, hydrogen bonding

The benzodioxole component provides additional structural significance through its conformational properties. The five-membered methylenedioxy ring typically adopts an envelope conformation, which influences the overall three-dimensional structure of the molecule and affects its interaction with biological targets or synthetic reagents. This conformational aspect contributes to the compound's potential selectivity in biological systems and its utility in asymmetric synthesis applications.

The dual aromatic nature of this compound creates opportunities for multiple substitution patterns and derivatization strategies. The benzodioxole ring system can undergo electrophilic aromatic substitution reactions, while the benzenesulfonate portion can participate in various nucleophilic and electrophilic processes. This structural versatility positions the compound as a valuable building block for complex molecule synthesis in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C13H10O5S

Molecular Weight

278.28 g/mol

IUPAC Name

1,3-benzodioxol-5-yl benzenesulfonate

InChI

InChI=1S/C13H10O5S/c14-19(15,11-4-2-1-3-5-11)18-10-6-7-12-13(8-10)17-9-16-12/h1-8H,9H2

InChI Key

WZMSUJWMUVTORW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,3-Benzodioxol-5-yl benzenesulfonate and related compounds:

Compound Molecular Formula Functional Groups Key Properties Applications/Findings
This compound C₁₃H₁₀O₅S Benzodioxole + benzenesulfonate Expected high hydrolytic stability; electron-deficient sulfonate enhances leaving-group potential. Potential intermediate in organic synthesis; limited explicit data in literature.
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide () C₁₄H₁₃NO₄S Benzodioxole + benzenesulfonamide Hydrogen-bonding capability via sulfonamide NH; crystallographically characterized (SHELX refinement) . Capsaicin analog with possible neuroactivity; structural data confirms planar benzodioxole ring .
2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenyl-3-thiophenesulfonamide () C₂₀H₁₅N₃O₅S₂ Benzodioxole + thiophenesulfonamide + oxadiazole Extended π-system with oxadiazole and thiophene; high molecular weight (441.48 g/mol). Structural complexity suggests potential pharmacological screening; no explicit bioactivity reported .
(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate () C₁₆H₁₄ClNO₄S Dihydroisoxazole + benzenesulfonate X-ray analysis reveals puckered dihydroisoxazole ring; sulfonate stabilizes crystal packing . Synthetic intermediate; DFT calculations align with experimental geometry .
Phenyl Benzoate () C₁₃H₁₀O₂ Benzene + benzoate ester Lower hydrolytic stability vs. sulfonates; CAS 93-99-2 . Common fragrance/flavor component; benchmark for ester reactivity studies.

Key Comparative Insights :

Structural Diversity :

  • Sulfonate/sulfonamide derivatives exhibit greater hydrolytic stability compared to carboxylate esters (e.g., phenyl benzoate) due to stronger electron-withdrawing effects .
  • The 1,3-benzodioxole ring in all analogs contributes to planarity and rigidity, as confirmed by X-ray data (e.g., C–O bond lengths ~1.36–1.43 Å in benzodioxole systems) .

Electronic and Steric Effects :

  • Sulfonamides (e.g., ) engage in hydrogen bonding, enhancing solubility and biological interactions, whereas sulfonates (e.g., ) are more lipophilic and suited for crystalline phase applications .
  • Substituents like oxadiazole () or chlorophenyl () modulate electronic properties, affecting reactivity and binding affinities.

Computational and Experimental Validation: DFT studies on 1-(1,3-Benzodioxol-5-yl) thiourea () reveal HOMO-LUMO gaps (~4.5 eV) and hyperpolarizability, suggesting applications in nonlinear optics . Similar methods could predict properties for this compound. SHELX refinement protocols () are critical for resolving subtle conformational differences, such as ring puckering in dihydroisoxazole derivatives .

Biological Relevance :

  • Benzodioxole-containing compounds (e.g., MDMA analogs in ) often exhibit CNS activity, though sulfonate esters are less explored pharmacologically compared to sulfonamides .

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